4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid
Description
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid is a synthetic organic compound featuring a benzoic acid backbone substituted with a nitro group at position 3 and a piperazinyl moiety at position 4.
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-8-7-14-3-5-15(6-4-14)11-2-1-10(13(18)19)9-12(11)16(20)21/h1-2,9,17H,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURMTXDVRABCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[4-(2-Carboxyethyl)-1-piperazinyl]-3-nitrobenzoic acid.
Reduction: 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the nitrobenzoic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities among the target compound and its analogs:
Physicochemical Properties
- Hydrophilicity/Lipophilicity : The 2-hydroxyethyl group in the target compound and Dasatinib enhances water solubility, whereas the 4-hydroxybut-2-ynyl substituent in the compound from introduces greater lipophilicity due to its longer carbon chain .
- Acidity : The benzoic acid moiety (pKa ~4.29 predicted in ) suggests moderate acidity, which may influence ionization and bioavailability in biological systems .
Hazard Profiles
- Both 2-[4-(4-Hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid and 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid are classified as irritants (Xi), indicating shared handling precautions .
Role of Substituents
- Piperazine Modifications : The 2-hydroxyethyl group in the target compound and Dasatinib improves solubility and binding affinity in biological targets, such as kinases . In contrast, the 4-hydroxybut-2-ynyl group () may alter metabolic stability or membrane permeability .
- Nitro Group Reactivity : The nitro group at position 3 in all compounds may participate in redox reactions or serve as a hydrogen-bond acceptor, critical for interactions with enzymes or receptors.
Pharmacological Potential
- Dasatinib exemplifies the therapeutic relevance of hydroxyethylpiperazine derivatives in oncology, suggesting that the target compound could be explored for similar kinase inhibition .
- The irritant properties of analogs () highlight the need for careful toxicological profiling during drug development .
Biological Activity
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a piperazine ring, a hydroxyethyl side chain, and a nitrobenzoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula : C13H18N4O4
- CAS Number : 337312-07-9
The compound's structure allows for various interactions with biological targets, making it a subject of interest in research studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites on proteins, while the nitrobenzoic acid moiety participates in electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth under hypoxic conditions. The compound's ability to interact with cellular targets may enhance its efficacy in cancer therapy.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that piperazine derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress and apoptosis.
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates when combined with chemotherapy agents. This suggests potential synergistic effects when used alongside traditional cancer treatments.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(2-Hydroxyethyl)piperazine | Moderate cytotoxicity | Enzyme inhibition |
| Tirapazamine | High cytotoxicity under hypoxia | DNA damage induction |
| Evofosfamide | Potent antitumor activity | Hypoxia-selective activation |
The comparison highlights the unique properties of this compound, particularly its structural features that may confer distinct biological activities.
Q & A
Q. What are the common synthetic routes for 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid, and how can reaction efficiency be monitored?
The compound is typically synthesized via nucleophilic substitution between 4-bromomethyl-3-nitrobenzoic acid and 2-hydroxyethylpiperazine. The reaction is conducted in polar aprotic solvents (e.g., DMF or THF) under reflux, with catalytic bases like triethylamine to enhance nucleophilicity . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, purification involves column chromatography (ethyl acetate/methanol gradient) or recrystallization from ethanol .
Q. What solvents and buffer systems are optimal for solubilizing this compound in biological assays?
The compound exhibits limited aqueous solubility but dissolves readily in DMSO or DMF (1–10 mM stock solutions). For biological assays, dilute working solutions (≤1% organic solvent) in HEPES (pH 7.4) or phosphate buffers (pH 6.5–7.5) are recommended. Avoid Tris-based buffers if studying metal-dependent interactions, as tertiary amines may interfere .
Q. Which analytical techniques are critical for characterizing purity and structure?
Key methods include:
- NMR (¹H/¹³C): Assign peaks for the nitro group (δ 8.2–8.5 ppm aromatic protons) and piperazinyl-CH₂CH₂OH (δ 3.4–3.7 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 336.3 (calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Systematic optimization involves:
- Temperature : 60–80°C minimizes side reactions (e.g., nitro group reduction).
- Solvent : Anhydrous DMF enhances nucleophilicity vs. THF.
- Catalyst : Use of DIPEA (N,N-diisopropylethylamine) improves substitution efficiency .
- Stoichiometry : A 1.2:1 molar ratio of 2-hydroxyethylpiperazine to bromomethyl precursor reduces unreacted starting material .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Conflicting data may arise from buffer interactions (e.g., HEPES-induced oxidative artifacts) or assay interference from the nitro group. Mitigation strategies:
- Use alternative buffers (e.g., MOPS) and include reducing agents (1 mM DTT).
- Validate activity via orthogonal assays (e.g., fluorescence polarization for binding, comet assay for DNA damage) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazinyl moiety?
- Substituent variation : Replace the 2-hydroxyethyl group with methyl, acetyl, or sulfopropyl groups to assess steric/electronic effects.
- Bioisosteric replacement : Substitute piperazine with morpholine or homopiperazine.
- Computational modeling : Dock modified structures into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies (HPLC monitoring) show:
Q. What purification challenges arise during scale-up, and how can they be addressed?
Common issues include co-elution of polar byproducts (e.g., unreacted piperazine derivatives). Solutions:
Q. How can the nitro group’s reactivity be leveraged for further functionalization?
The nitro group enables:
- Electrophilic substitution : Bromination or nitration at the meta position.
- Reduction to amine : Catalytic hydrogenation (Pd/C, H₂) yields a primary amine for conjugation (e.g., amide bond formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
